5-Bromo-4,4,5,5-tetrafluoropentan-2-one
CAS No.: 2361633-92-1
Cat. No.: VC6729296
Molecular Formula: C5H5BrF4O
Molecular Weight: 236.992
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2361633-92-1 |
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Molecular Formula | C5H5BrF4O |
Molecular Weight | 236.992 |
IUPAC Name | 5-bromo-4,4,5,5-tetrafluoropentan-2-one |
Standard InChI | InChI=1S/C5H5BrF4O/c1-3(11)2-4(7,8)5(6,9)10/h2H2,1H3 |
Standard InChI Key | DSIHQHPEQQJYOU-UHFFFAOYSA-N |
SMILES | CC(=O)CC(C(F)(F)Br)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula indicates a pentanone backbone with bromine and fluorine atoms occupying specific positions. The International Union of Pure and Applied Chemistry (IUPAC) name, 5-bromo-4,4,5,5-tetrafluoropentan-2-one, reflects the substitution pattern:
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Ketone group: Positioned at carbon 2.
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Bromine and fluorine substituents: Located at carbons 4 and 5, with fluorine atoms forming a gem-difluoro configuration at each carbon .
Table 1: Key Molecular Properties
Property | Value |
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CAS Number | 2361633-92-1 |
Molecular Formula | |
Molecular Weight | 236.99 g/mol |
Structural Features | Bromine, tetrafluoro, ketone |
Synthetic Routes and Methodologies
Table 2: Key Reaction Parameters from CN119462332A
Parameter | Value |
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Reaction Temperature | 60–80°C |
Solvent | Tetrahydrofuran (THF) |
Initiator | Di-tert-butyl peroxide |
Yield (for pentanol) | ~75% (crude) |
Telomerization Strategies
Research in ACS Omega (2019) highlights telomerization as a method to introduce gem-difluoro groups . Applying this to pentan-2-one derivatives:
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Monomer: Tetrafluoroethylene ().
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Telogen: Brominated alkanes (e.g., 1-bromopentane).
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Outcome: Sequential addition of fluorine and bromine atoms to form the tetrafluorobromo moiety .
Applications in Organofluorine Chemistry
Pharmaceutical Intermediates
Fluorinated ketones are critical in drug discovery due to their metabolic stability and electronegativity. For example:
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β-Secretase Inhibitors: Patents describe perfluorinated oxazin-2-amine derivatives as Alzheimer’s disease therapeutics, where fluoroketones serve as precursors .
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Antiviral Agents: Bromofluorinated compounds exhibit enhanced binding to viral proteases .
Materials Science
The compound’s fluorine content suggests utility in:
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Surface Modifiers: Reducing surface energy in coatings.
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Liquid Crystals: Fluorinated backbones improve thermal stability .
Challenges and Research Gaps
Physical Property Characterization
Publicly accessible data on melting point, boiling point, and solubility are absent. Experimental studies are needed to:
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Measure thermochemical stability.
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Determine solubility in common solvents (e.g., THF, DMSO).
Scalability of Synthesis
Current methods from patents and journals require optimization for industrial-scale production:
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Catalyst Development: Transition-metal catalysts could enhance regioselectivity.
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Purification: Chromatography-free isolation remains a challenge for fluorinated compounds.
Future Directions
Catalytic Asymmetric Synthesis
Introducing chirality via organocatalysts or metal-ligand complexes could enable enantioselective routes to fluorinated pharmaceuticals.
Computational Modeling
Density functional theory (DFT) studies could predict reaction pathways and optimize synthetic conditions.
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